molecular formula C34H30N4O5 B4536700 N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B4536700
M. Wt: 574.6 g/mol
InChI Key: PAJAUEGHLYUPMA-ZDRJBQGKSA-N
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Description

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an indole moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the indole moiety, the diazenyl linkage, and the final coupling with the benzamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms underlying its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of interest for further research.

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N4O5/c1-42-29-18-17-24(22-30(29)43-2)21-27(35-32(39)25-13-7-4-8-14-25)33(40)37-36-31-26-15-9-10-16-28(26)38(34(31)41)20-19-23-11-5-3-6-12-23/h3-18,21-22,41H,19-20H2,1-2H3,(H,35,39)/b27-21+,37-36?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJAUEGHLYUPMA-ZDRJBQGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O)NC(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C(=O)N=NC2=C(N(C3=CC=CC=C32)CCC4=CC=CC=C4)O)/NC(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 2
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 3
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 4
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(E)-1-(3,4-dimethoxyphenyl)-3-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-3-oxoprop-1-en-2-yl]benzamide

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